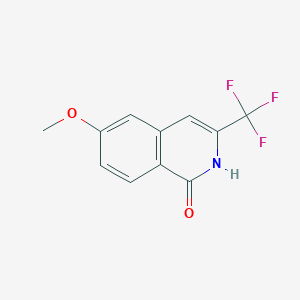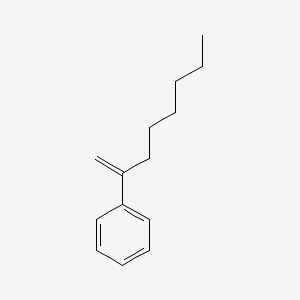![molecular formula C10H5ClN2O2 B8497012 3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine](/img/structure/B8497012.png)
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine
概要
説明
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a benzodioxin moiety and a chlorine substituent at the 3-position
準備方法
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine can be synthesized from 3,4,6-trichloropyridazine and catechol. The synthetic route involves the catalytic reduction of the intermediate product to form the desired compound . The reaction conditions typically include the use of alkoxide ions or amines, which can lead to nucleophilic displacement reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro-substituent can be replaced by nucleophiles such as alkoxide ions or amines.
Ring cleavage: The dioxin ring can be cleaved under certain conditions, such as heating with morpholine or boiling with methanolic sodium methoxide.
Common reagents used in these reactions include alkoxide ions, amines, morpholine, and methanolic sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine has several scientific research applications, including:
作用機序
The mechanism of action of 3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine can be compared with other similar compounds, such as:
[1,4]Benzodioxino[2,3-b]quinoxaline: This compound has a similar dioxin ring but differs in the fused heterocyclic system.
[1,4]Benzodioxino[2,3-d]pyridazine: This compound is another derivative of pyridazine with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C10H5ClN2O2 |
|---|---|
分子量 |
220.61 g/mol |
IUPAC名 |
3-chloro-[1,4]benzodioxino[3,2-c]pyridazine |
InChI |
InChI=1S/C10H5ClN2O2/c11-9-5-8-10(13-12-9)15-7-4-2-1-3-6(7)14-8/h1-5H |
InChIキー |
BCGMUQXRQVFTNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=CC(=NN=C3O2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

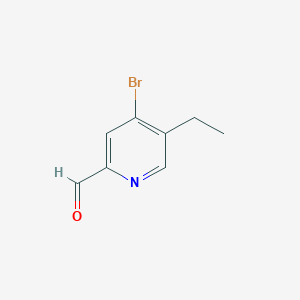
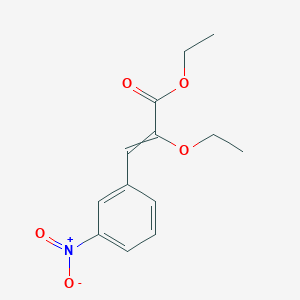

![N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propyl]acetamide](/img/structure/B8496956.png)



![1,3-Dihydro-2H-pyrrolo[3,4-b]quinoline-1,3-dione](/img/structure/B8496987.png)
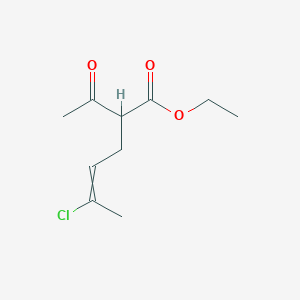
![Diethyl 2-[[(allyloxy)carbonyl]amino]malonate](/img/structure/B8497005.png)
